Enantiomeric Purity: Exclusive Commercial Availability of the (R)-Configuration for Stereocontrolled Synthesis
The target compound is exclusively available as the (R)-enantiomer (CAS 2135331-28-9), whereas the (S)-enantiomer (CAS not assigned) is not listed by any major supplier . The racemic mixture (R/S) is also absent from commercial catalogs. This single-enantiomer availability is crucial for the stereoconservative synthesis of (R)-configured pharmaceuticals such as R-amisulpride, where the use of the (S)-enantiomer would produce the opposite and potentially inactive stereoisomer [1].
| Evidence Dimension | Commercial availability by enantiomeric form |
|---|---|
| Target Compound Data | (R)-enantiomer: Listed by Chemscene, Bidepharm, and Leyan with purity ≥95% |
| Comparator Or Baseline | (S)-enantiomer: Not available commercially; racemic mixture: Not available commercially |
| Quantified Difference | The (R)-enantiomer is the only configuration accessible for procurement; no alternative enantiomer or racemate is available. |
| Conditions | Supplier catalog survey as of 2026, including Chemscene, Bidepharm, and Leyan databases. |
Why This Matters
For scientists requiring the (R)-configured intermediate for stereocontrolled drug synthesis, the absence of the (S)-enantiomer makes this compound the sole viable procurement option, eliminating the risk of receiving the wrong stereoisomer.
- [1] R-amisulpride medicine salt, preparation method, crystal form and application thereof. Patent CN107033119A, 2017. View Source
